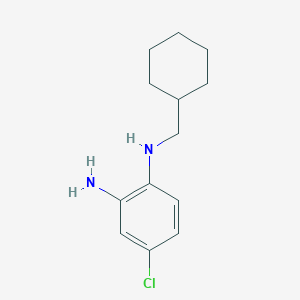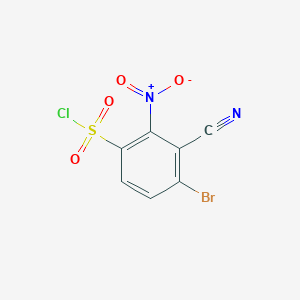
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClN2O4S. It is known for its applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of bromine, cyano, nitro, and sulfonyl chloride functional groups, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-3-cyanobenzenesulfonyl chloride, followed by the introduction of the nitro group under controlled conditions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, along with temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the cyano group.
Scientific Research Applications
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is widely used in scientific research due to its unique chemical properties. Some applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro and cyano groups also contribute to the compound’s reactivity and can participate in redox reactions.
Comparison with Similar Compounds
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride: Similar structure but different positioning of functional groups.
3-Bromo-4-cyano-2-nitrobenzenesulfonyl chloride: Another isomer with varied reactivity.
2-Bromo-4-cyano-3-nitrobenzenesulfonyl chloride: Different bromine and cyano group positions affecting its chemical behavior.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
4-bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)7(11(12)13)4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWYSUVZGJCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


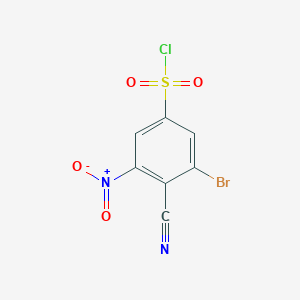
![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)
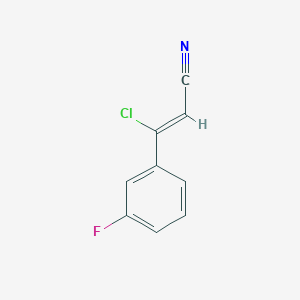

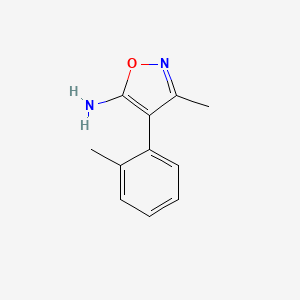

![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
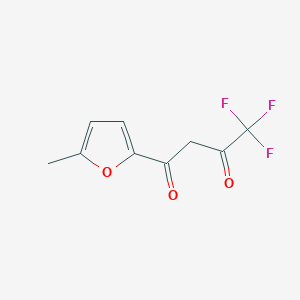
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
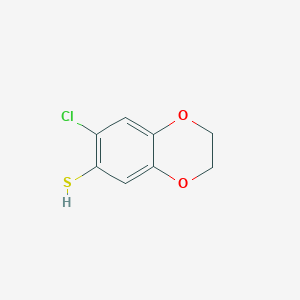
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
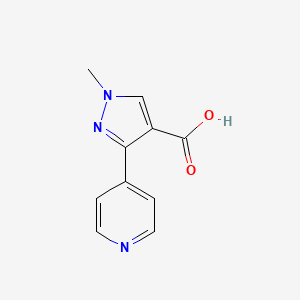
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
